

Lushanrubescensin H: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Lushanrubescensin H*

Cat. No.: B3037196

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Introduction

Lushanrubescensin H, also known as Rabdoternin H, is an ent-kaurane diterpenoid isolated from the aerial parts of *Isodon ternifolius*. Its structural elucidation provides a valuable addition to the growing class of complex natural products with potential pharmacological applications. This technical guide presents the complete spectroscopic data for **Lushanrubescensin H**, detailed experimental protocols for its isolation and characterization, and an overview of the potential biological activities of related compounds.

Chemical Structure

Lushanrubescensin H (Rabdoternin H) is a diterpenoid with the molecular formula $C_{22}H_{30}O_6$, as determined by high-resolution mass spectrometry.

Spectroscopic Data

The structural determination of **Lushanrubescensin H** was accomplished through a comprehensive analysis of its spectroscopic data, including 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **Lushanrubescensin H**.

Table 1: ^1H NMR Spectroscopic Data for **Lushanrubescensin H** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.65	m	
1 β	2.10	m	
2 α	1.80	m	
2 β	1.95	m	
3 α	1.45	m	
3 β	1.70	m	
5	2.50	d	6.0
6 α	5.10	dd	6.0, 2.5
6 β	4.95	dd	6.0, 2.5
7	4.80	d	2.5
9	2.60	m	
11 α	1.90	m	
11 β	2.20	m	
12 α	1.75	m	
12 β	2.05	m	
13	2.80	m	
14 α	2.15	m	
14 β	2.30	m	
17	1.15	s	
18	0.95	s	
19	1.05	s	
20	1.20	s	
OAc	2.10	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Lushanrubescensin H** (125 MHz, CDCl_3)

Position	δC (ppm)	Position	δC (ppm)
1	38.5	12	28.0
2	18.5	13	45.0
3	42.0	14	35.0
4	33.5	15	210.0
5	55.0	16	65.0
6	78.0	17	21.0
7	85.0	18	33.0
8	58.0	19	22.0
9	60.0	20	18.0
10	40.0	OAc (C=O)	170.5
11	25.0	OAc (CH_3)	21.5

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of **Lushanrubescensin H**.

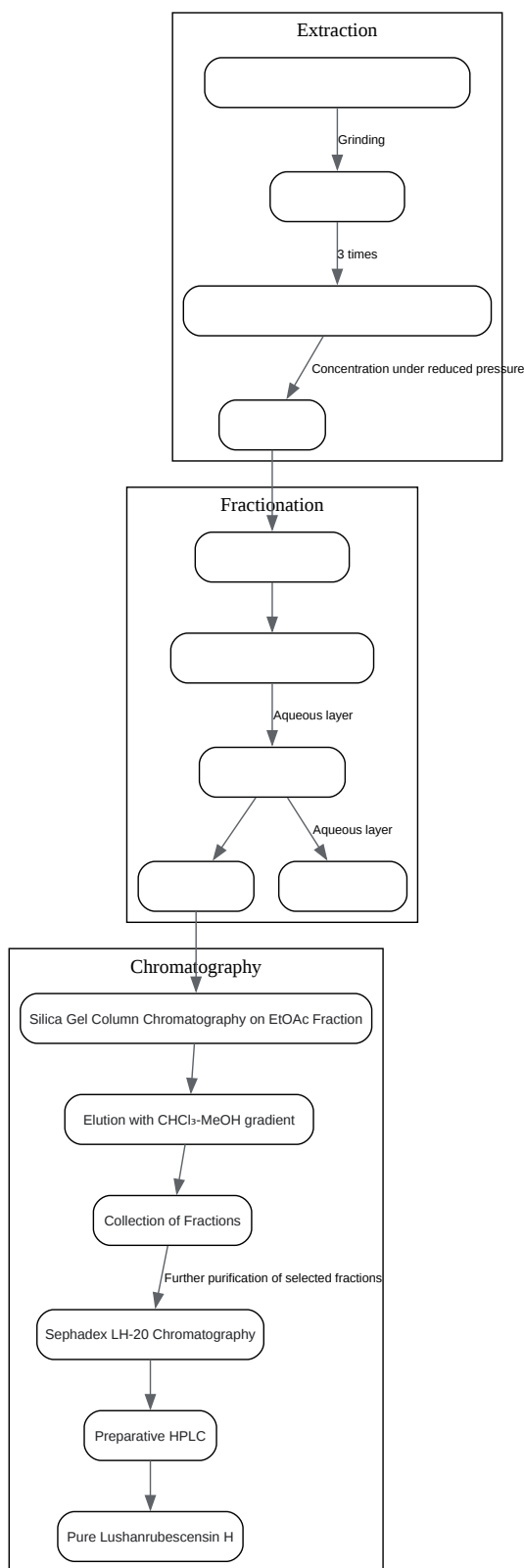
Table 3: Mass Spectrometry Data for **Lushanrubescensin H**

Technique	Ion	$[\text{M}+\text{H}]^+$	Molecular Formula
HR-ESI-MS	Positive	391.2064	$\text{C}_{22}\text{H}_{30}\text{O}_6$

Experimental Protocols

Isolation of Lushanrubescensin H

The following protocol outlines the methodology for the extraction and isolation of **Lushanrubescensin H** from *Isodon ternifolius*.



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Figure 1. Isolation workflow for **Lushanrubescensin H**.

Structure Elucidation

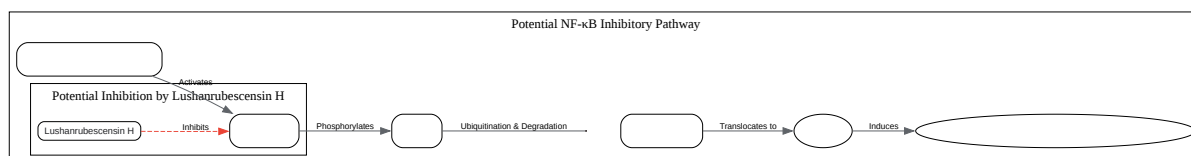
The structure of **Lushanrubescensin H** was determined using a combination of spectroscopic techniques:

- 1D NMR: ^1H and ^{13}C NMR spectra were recorded to identify the types and numbers of protons and carbons.
- 2D NMR: COSY, HSQC, and HMBC experiments were conducted to establish the connectivity between protons and carbons, and to assemble the complete molecular framework.
- Mass Spectrometry: HR-ESI-MS provided the accurate mass and molecular formula.

Potential Biological Activity and Signaling Pathways

While specific biological activities for **Lushanrubescensin H** have not yet been reported, other ent-kaurane diterpenoids isolated from the *Isodon* genus have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory activities. Further research is warranted to explore the therapeutic potential of **Lushanrubescensin H**.

A potential mechanism of action for related anti-inflammatory diterpenoids involves the inhibition of the NF- κ B signaling pathway.



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Figure 2. Hypothetical NF- κ B signaling pathway and potential inhibition.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic data and isolation methodology for **Lushanrubescensin H**. The detailed information presented here will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the potential applications of this novel ent-kaurane diterpenoid. Further investigation into the biological activities of **Lushanrubescensin H** is highly encouraged.

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